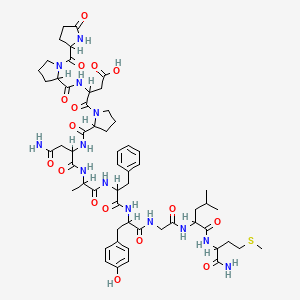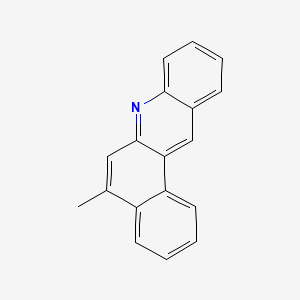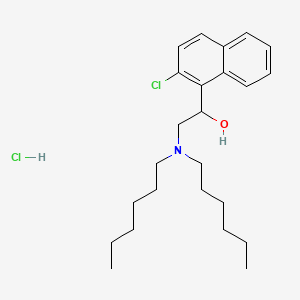
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloronaphthalene moiety and a dihexylamino group attached to an ethanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronaphthalene and dihexylamine.
Reaction: The 2-chloronaphthalene undergoes a nucleophilic substitution reaction with dihexylamine in the presence of a suitable base, such as sodium hydride, to form the intermediate product.
Hydroxylation: The intermediate product is then subjected to hydroxylation using an appropriate reagent, such as sodium borohydride, to introduce the ethanol group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(2-Chloronaphthalen-1-yl)-2-(dimethylamino)ethanol
- 1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol
- 1-(2-Chloronaphthalen-1-yl)-2-(dipropylamino)ethanol
Uniqueness
1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is unique due to its specific combination of a chloronaphthalene moiety and a dihexylamino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a versatile compound with various scientific research applications. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets. Further research is needed to fully understand its potential and explore new applications.
特性
CAS番号 |
7357-23-5 |
|---|---|
分子式 |
C24H37Cl2NO |
分子量 |
426.5 g/mol |
IUPAC名 |
1-(2-chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C24H36ClNO.ClH/c1-3-5-7-11-17-26(18-12-8-6-4-2)19-23(27)24-21-14-10-9-13-20(21)15-16-22(24)25;/h9-10,13-16,23,27H,3-8,11-12,17-19H2,1-2H3;1H |
InChIキー |
WHYHFPLARQKQOU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)CC(C1=C(C=CC2=CC=CC=C21)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





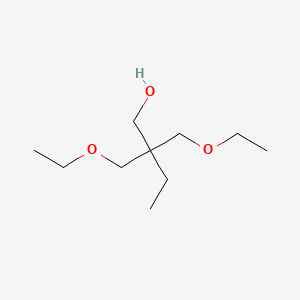
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
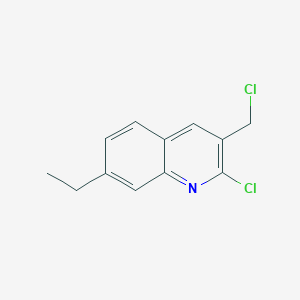
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
